molecular formula C8H12ClNO2 B578637 3,4-Dimethoxy-2-methylpyridine hydrochloride CAS No. 1210824-88-6

3,4-Dimethoxy-2-methylpyridine hydrochloride

Cat. No. B578637
M. Wt: 189.639
InChI Key: HDJHEBFZHRRVOD-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-2-methylpyridine hydrochloride, also known as 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride (CDP), is a chemical compound with the empirical formula C8H11Cl2NO2 . It can be synthesized using maltol as a starting material .


Synthesis Analysis

CDP and dimethyl sulfate (DMS) are used in the preparation of pantoprazole sodium (PPS), an antiulcerative drug . The quantification of CDP and DMS in PPS can be done simultaneously by gas chromatography–mass spectrometry (GC-MS) method .


Molecular Structure Analysis

The molecular weight of 3,4-Dimethoxy-2-methylpyridine hydrochloride is 224.08 g/mol . Its SMILES string is Cl [H].COc1ccnc (CCl)c1OC . The InChI is 1S/C8H10ClNO2.ClH/c1-11-7-3-4-10-6 (5-9)8 (7)12-2;/h3-4H,5H2,1-2H3;1H .


Physical And Chemical Properties Analysis

The melting point of 3,4-Dimethoxy-2-methylpyridine hydrochloride is 155 °C (dec.) (lit.) . Its molecular formula is C8H11Cl2NO2 .

Scientific Research Applications

Synthesis of Chemical Intermediates

  • An improved synthesis method for 2-Chloro-3-amino-4-methylpyridine, a key intermediate in various syntheses, utilized 3,4-Dimethoxy-2-methylpyridine hydrochloride. The process involved maltol methylation, chlorination, oxidation, and methoxylation, highlighting its utility in simplifying industrial production processes and reducing costs (Dai Gui-yuan, 2003).

Method Development and Validation

  • A sensitive and selective LC/MS/MS method was developed and validated for the trace analysis of 3,4-Dimethoxy-2-methylpyridine hydrochloride, demonstrating its importance in ensuring the purity of pharmaceutical ingredients and its role in drug safety and efficacy testing (N. Venugopal et al., 2012).

Synthesis of Coordination Compounds

  • The compound was used in the synthesis of novel luminescent homochiral lamellar coordination polymers. These polymers, built from helical chains linked by metal atoms, showcase the compound's potential in creating materials with unique optical properties (Chuande Wu et al., 2004).

Synthesis and Characterization of Novel Compounds

  • Research on 3,4-Dimethoxy-2-methylpyridine hydrochloride contributed to the synthesis and characterization of complex organic molecules, such as palladium(II) and platinum(II) adducts and cyclometalated complexes. These studies provide insights into C(sp3)–H and C(sp2)–H bond activations, highlighting the compound's versatility in organometallic chemistry (F. Cocco et al., 2014).

Antineoplastic Agent Synthesis

  • The compound played a role in synthesizing and evaluating 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its derivatives as antineoplastic agents. This research underlines the compound's contribution to developing new cancer treatments, indicating its importance in medicinal chemistry (G. Pettit et al., 2003).

Safety And Hazards

The compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Oral, Aquatic Chronic 2, Eye Dam. 1, Skin Irrit. 2, Skin Sens. 1, STOT RE 2 . The hazard statements include H302 + H312 - H315 - H317 - H318 - H373 - H411 .

properties

IUPAC Name

3,4-dimethoxy-2-methylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c1-6-8(11-3)7(10-2)4-5-9-6;/h4-5H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJHEBFZHRRVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60700615
Record name 3,4-Dimethoxy-2-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethoxy-2-methylpyridine hydrochloride

CAS RN

1210824-88-6
Record name 3,4-Dimethoxy-2-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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